3-(1H-Imidazol-2-yl)pyridin-4-amine
Description
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
3-(1H-imidazol-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C8H8N4/c9-7-1-2-10-5-6(7)8-11-3-4-12-8/h1-5H,(H2,9,10)(H,11,12) |
InChI Key |
NOIKGQCVIQVFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)C2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Approaches
One effective approach involves the condensation of pyridine derivatives bearing appropriate leaving groups or reactive substituents at the 3-position with imidazole or imidazole precursors, followed by cyclization to form the imidazole ring.
For example, a method reported for related imidazole-substituted heterocycles employs the reaction of substituted pyridines with ethylenediamine or imidazolidin-2-one derivatives under controlled conditions to yield imidazole rings attached to the pyridine nucleus.
The use of phosphorus oxychloride (POCl3) as a dehydrating agent facilitates the cyclization step, often performed under reflux in solvents like ethanol or dimethylformamide (DMF).
Stepwise Synthesis via Intermediate Pyridine Aldehydes
A multi-step synthetic sequence can be employed, involving:
Synthesis of imidazole-substituted intermediates : Starting from 1H-imidazole derivatives, condensation with hydrazine derivatives in ethanol under reflux with catalytic acetic acid yields imidazole-containing intermediates.
Formylation of the intermediate : Treatment of these intermediates with POCl3 in DMF at low temperatures (0–5°C) introduces aldehyde functionalities at the pyridine ring, facilitating further functionalization.
Final condensation with aromatic amines : The aldehyde intermediates are reacted with substituted aromatic amines in ethanol with catalytic glacial acetic acid under reflux to produce the target 3-(1H-imidazol-2-yl)pyridin-4-amine derivatives.
This method is supported by detailed characterization data including melting points, thin-layer chromatography (TLC) Rf values, and spectroscopic analysis (1H-NMR, 13C-NMR, FTIR, and mass spectrometry).
Base-Catalyzed Intramolecular Cyclization
Recent organocatalytic methods involve the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones and imidazol-2-ones, which can be adapted for imidazole ring synthesis attached to pyridine derivatives.
- For instance, using a strong base such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalyzes the cyclization of propargylic amines with isocyanates to yield imidazole-containing compounds in moderate to good yields (51–62%) under mild conditions at room temperature.
Representative Reaction Scheme and Conditions
Characterization Data Summary
Melting Points (m.p.) : Final compounds typically exhibit melting points in the range of 118–185 °C, indicating purity and crystallinity.
Thin-Layer Chromatography (TLC) : Rf values range from 0.61 to 0.74 in ethyl acetate/hexane solvent systems, useful for monitoring reaction progress.
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm the presence of aromatic protons, imidazole NH, and methylene protons adjacent to pyridine nitrogen, with chemical shifts consistent with the expected structures.
Mass Spectrometry (MS) : Molecular ion peaks correspond closely to theoretical molecular weights, confirming molecular integrity.
Summary Table of Key Synthetic Parameters
| Compound Stage | Reagents | Solvent | Temperature | Time | Yield (%) | Key Characterization |
|---|---|---|---|---|---|---|
| Imidazole intermediate | Phenyl hydrazines + 1-(4-(1H-imidazol-1-yl)phenyl)ethenone | Ethanol | Reflux | 6–8 h | 78–89 | TLC, 1H-NMR, MS |
| Formylation intermediate | POCl3 | DMF | 0–5°C to steam bath | 1–2 h | 64–71 | TLC, 1H-NMR, MS |
| Final amine derivative | Aromatic amines + aldehyde intermediate | Ethanol | Reflux | 5–6 h | Not specified | FTIR, NMR, MS |
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-2-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole-pyridine derivatives.
Scientific Research Applications
3-(1H-Imidazol-2-yl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-2-yl)pyridin-4-amine often involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Core Heterocycle Variations
- The pyrazole core (vs. pyridine) alters electronic properties, which may affect metabolic stability.
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): This pyrazole-based analog incorporates a cyclopropyl group, which could enhance steric shielding and metabolic resistance. However, the pyridin-3-yl substitution (vs. pyridin-4-amine) may alter binding orientation in biological targets .
Substituent Modifications
Fused vs. Non-Fused Systems
- Imidazo[1,2-a]pyridine derivatives (): Fused systems (e.g., imidazo[1,2-a]pyridine) exhibit planar rigidity, which can improve binding specificity but limit synthetic accessibility.
Data Table: Key Comparative Metrics
Research Findings and Implications
- Synthetic Accessibility: The target compound’s non-fused structure likely simplifies synthesis compared to fused analogs (e.g., imidazo[4,5-b]pyridines), which require multi-step cyclization .
- Bioactivity Trends : Imidazole-containing compounds (e.g., ) demonstrate efficacy in Factor XIa and kinase inhibition, suggesting the target compound could share similar mechanisms .
- Solubility vs. Potency Trade-offs : While benzimidazole analogs () may exhibit higher potency, their reduced solubility could limit bioavailability. The target compound’s pyridin-4-amine group may strike a better balance .
Biological Activity
3-(1H-Imidazol-2-yl)pyridin-4-amine is a compound that combines imidazole and pyridine moieties, leading to unique chemical and biological properties. This article explores its biological activities, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring fused with a pyridine structure, which contributes to its diverse biological activities. The presence of nitrogen atoms in both rings enhances its ability to interact with various biological targets, making it a candidate for drug development.
Anticancer Properties
Several studies have investigated the anticancer potential of 3-(1H-Imidazol-2-yl)pyridin-4-amine. For instance, derivatives of imidazole have been shown to exhibit significant cytotoxicity against various cancer cell lines. In particular, compounds with similar structures demonstrated IC50 values in the nanomolar range against leukemia and colon cancer cell lines, indicating strong antiproliferative activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| KIM-161 | HCT116 | 0.294 |
| KIM-161 | HL60 | 0.362 |
| KIM-161 | MCF7 | 1.14 |
| KIM-161 | PC3 | 2.13 |
The mechanism by which these compounds exert their anticancer effects often involves the modulation of kinase activity and apoptosis pathways. For example, treatment with KIM-161 led to significant increases in activated caspase-3 levels in HL60 cells, indicating induction of apoptosis . The compound also downregulated several kinases involved in cell survival signaling, such as ERK1/2 and GSK-3α/β.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the imidazole and pyridine rings can significantly impact biological activity. For instance, replacing the imidazole ring with other heterocycles resulted in decreased activity, while certain substitutions on the pyridine ring enhanced potency .
Table 2: SAR Insights on Imidazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Replacement of Imidazole with Phenyl | Decreased activity |
| Addition of Hydroxyl Groups | Increased potency |
| Methylation of Nitrogen Atoms | Enhanced binding affinity |
Case Studies
In one notable study, a series of analogs derived from 3-(1H-Imidazol-2-yl)pyridin-4-amine were synthesized and tested for their ability to inhibit specific kinases associated with cancer proliferation. The most promising analogs exhibited enhanced solubility and stability profiles while maintaining low IC50 values against target cell lines .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of 3-(1H-Imidazol-2-yl)pyridin-4-amine is crucial for its development as a therapeutic agent. Studies indicate that modifications to enhance solubility can also affect plasma stability and metabolic profiles. For example, certain derivatives showed improved liver microsomal stability, suggesting better potential for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
